molecular formula C15H19NO3 B8420598 2-(7-Hydroxyheptyl)isoindoline-1,3-dione

2-(7-Hydroxyheptyl)isoindoline-1,3-dione

Cat. No. B8420598
M. Wt: 261.32 g/mol
InChI Key: LIFWFWPWCDSXCH-UHFFFAOYSA-N
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Patent
US08604065B2

Procedure details

585 mg of 7-bromoheptanol was dissolved in 5 mL of DMF. 833 mg of potassium phthalimidate was added, and the mixture was stirred for 4 h. 50 mL of water and 50 mL of DCM were added to the reaction system, which was violently vibrated and then isolated. The water layer was once again extracted with 50 mL of DCM. The two organic layers were combined, successively washed with 100 mL of water and 100 mL of saturated sodium chloride aqueous solution, dried over 5 g of anh. MgSO4 for 30 min, and concentrated via a rotary evaporator to obtain a pale yellow transparent oily liquid.
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
potassium phthalimidate
Quantity
833 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[C:10](=[NH:21])([O-:20])[C:11]1[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:13](=N)[O-:14].[K+].[K+].O.C(Cl)Cl>CN(C=O)C>[OH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][N:21]1[C:10](=[O:20])[C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]1=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
585 mg
Type
reactant
Smiles
BrCCCCCCCO
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
potassium phthalimidate
Quantity
833 mg
Type
reactant
Smiles
C(C=1C(C([O-])=N)=CC=CC1)([O-])=N.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated
EXTRACTION
Type
EXTRACTION
Details
The water layer was once again extracted with 50 mL of DCM
WASH
Type
WASH
Details
successively washed with 100 mL of water and 100 mL of saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 5 g of anh. MgSO4 for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow transparent oily liquid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCCCCCCCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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